4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one is a chemical compound characterized by its unique structure that incorporates a chloro group, an isoxazole ring, and a thioether linkage. This compound is of significant interest in various fields of chemistry due to its potential reactivity and diverse applications in scientific research and industry. Its chemical identification can be represented by the CAS number 89660-98-0, and its molecular formula is C₈H₁₀ClNO₂S.
4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one falls under the category of heterocyclic compounds, specifically oxazoles. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their ring(s). The presence of the chloro group and thioether functionalities enhances its chemical properties, making it a subject of interest in organic synthesis and medicinal chemistry.
The synthesis of 4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one typically involves several steps:
These steps may be optimized in industrial settings to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
The molecular structure of 4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one can be described as follows:
Property | Value |
---|---|
CAS Number | 89660-98-0 |
Molecular Formula | C₈H₁₀ClNO₂S |
Molecular Weight | 219.69 g/mol |
IUPAC Name | 4-chloro-5-(2-methylprop-2-enylsulfanylmethyl)-1,2-oxazol-3-one |
InChI | InChI=1S/C₈H₁₀ClNO₂S/c1-5(2)3-13-4-6-7(9)8(11)10-12-6/h1,3-4H₂,2H₃,(H,10,11) |
Canonical SMILES | CC(=C)CSCC1=C(C(=O)NO1)Cl |
This structure highlights the presence of a chloro substituent on the isoxazole ring and a thioether group that adds to its reactivity.
The chemical reactivity of 4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one can be attributed to the functional groups present in its structure:
These reactions are critical for its application in organic synthesis and drug development.
The physical properties of 4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one are essential for understanding its behavior in different environments:
Property | Value |
---|---|
Appearance | Solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
Chemical properties include:
4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one has several applications:
These applications highlight the versatility of this compound across various scientific disciplines.